

# Naringenin Chalcone: In Vitro Anti-inflammatory Assay Using RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | naringenin chalcone |           |
| Cat. No.:            | B8072539            | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Naringenin chalcone, a flavonoid abundant in tomatoes and other plants, has garnered significant interest for its potent anti-inflammatory properties. In the field of drug discovery and development, robust and reproducible in vitro assays are essential for screening and characterizing potential therapeutic agents. The murine macrophage cell line, RAW 264.7, serves as a widely accepted model for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells initiate a signaling cascade that results in the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-6 (IL-6), and interleukin-1 $\beta$  (IL-1 $\beta$ ). This application note provides detailed protocols for assessing the anti-inflammatory effects of naringenin chalcone in LPS-stimulated RAW 264.7 cells, along with data presentation and visualization of the underlying molecular pathways.

## **Data Presentation**

The anti-inflammatory effects of **naringenin chalcone** are dose-dependent. The following tables summarize the quantitative data on the inhibition of key inflammatory markers in LPS-stimulated RAW 264.7 cells by **naringenin chalcone**.

Table 1: Effect of Naringenin Chalcone on Nitric Oxide (NO) Production



| Treatment                 | Concentration (μM) | NO Production (% of LPS Control) |
|---------------------------|--------------------|----------------------------------|
| Control                   | -                  | < 1                              |
| LPS (1 μg/mL)             | -                  | 100                              |
| Naringenin Chalcone + LPS | 10                 | 75.4 ± 5.2                       |
| Naringenin Chalcone + LPS | 25                 | 48.1 ± 4.1                       |
| Naringenin Chalcone + LPS | 50                 | 23.9 ± 3.5                       |
| Naringenin Chalcone + LPS | 100                | 10.2 ± 2.1                       |

Table 2: Effect of Naringenin Chalcone on Pro-inflammatory Cytokine Production

| Treatment                    | Concentration<br>(µM) | TNF-α (% of<br>LPS Control) | IL-6 (% of LPS<br>Control) | IL-1β (% of<br>LPS Control) |
|------------------------------|-----------------------|-----------------------------|----------------------------|-----------------------------|
| Control                      | -                     | < 1                         | < 1                        | <1                          |
| LPS (1 μg/mL)                | -                     | 100                         | 100                        | 100                         |
| Naringenin<br>Chalcone + LPS | 10                    | 82.3 ± 6.8                  | 85.1 ± 7.2                 | 88.5 ± 7.9                  |
| Naringenin<br>Chalcone + LPS | 25                    | 55.7 ± 5.1                  | 59.3 ± 6.0                 | 62.1 ± 6.5                  |
| Naringenin<br>Chalcone + LPS | 50                    | 30.2 ± 3.9                  | 34.6 ± 4.1                 | 38.4 ± 4.8                  |
| Naringenin<br>Chalcone + LPS | 100                   | 15.8 ± 2.5                  | 18.2 ± 2.9                 | 21.7 ± 3.3                  |

Table 3: Effect of Naringenin Chalcone on NF-кВ and MAPK Signaling Pathways



| Treatment                       | Concentrati<br>on (µM) | p-NF-кВ<br>p65 (% of<br>LPS<br>Control) | p-p38<br>MAPK (% of<br>LPS<br>Control) | p-ERK1/2<br>(% of LPS<br>Control) | p-JNK (% of<br>LPS<br>Control) |
|---------------------------------|------------------------|-----------------------------------------|----------------------------------------|-----------------------------------|--------------------------------|
| Control                         | -                      | < 5                                     | < 5                                    | < 5                               | < 5                            |
| LPS (1<br>μg/mL)                | -                      | 100                                     | 100                                    | 100                               | 100                            |
| Naringenin<br>Chalcone +<br>LPS | 50                     | 41.5 ± 4.7                              | 52.8 ± 5.9                             | 60.1 ± 6.3                        | 55.4 ± 5.8                     |

## **Experimental Protocols**Cell Culture and Treatment

#### Materials:

- RAW 264.7 murine macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (100x)
- Lipopolysaccharide (LPS) from E. coli O111:B4
- Naringenin Chalcone
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)



- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1.5 x 10<sup>5</sup> cells/mL and allow them to adhere overnight.
- Prepare a stock solution of naringenin chalcone in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.
- Pre-treat the cells with various concentrations of **naringenin chalcone** for 1-2 hours.
- Stimulate the cells with 1 μg/mL LPS for the desired incubation period (e.g., 24 hours for NO and cytokine assays, or shorter times for signaling pathway analysis). Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with **naringenin chalcone** alone.

## **Cell Viability Assay (MTT Assay)**

#### Materials:

- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- DMSO

- Seed RAW 264.7 cells in a 96-well plate and treat with naringenin chalcone as described above.
- After the incubation period, add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- $\bullet$  Remove the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.



Calculate cell viability as a percentage of the untreated control.

## Nitric Oxide (NO) Assay (Griess Assay)

#### Materials:

- Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B:
   0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (for standard curve)

#### Protocol:

- After treating the cells with naringenin chalcone and LPS for 24 hours, collect 50 μL of the cell culture supernatant.
- Add 50 μL of Griess Reagent Component A to the supernatant, followed by 50 μL of Component B.
- Incubate at room temperature for 10 minutes, protected from light.
- · Measure the absorbance at 540 nm.
- Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

## **Cytokine Quantification (ELISA)**

#### Materials:

- ELISA kits for TNF-α, IL-6, and IL-1β
- Wash buffer
- Substrate solution
- Stop solution



- Collect the cell culture supernatant after 24 hours of treatment.
- Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.
- Briefly, coat a 96-well plate with the capture antibody.
- Add the cell culture supernatants and standards to the wells.
- Add the detection antibody, followed by the enzyme conjugate.
- Add the substrate solution and stop the reaction.
- Measure the absorbance at the appropriate wavelength (typically 450 nm).
- Calculate the cytokine concentrations based on the standard curve.

## **Western Blot Analysis for Signaling Proteins**

#### Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate



- After treatment with naringenin chalcone and LPS for a short period (e.g., 15-60 minutes),
   wash the cells with cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration using the BCA assay.
- Separate equal amounts of protein (20-40  $\mu$ g) on SDS-PAGE gels and transfer them to PVDF membranes.
- Block the membranes with blocking buffer for 1 hour at room temperature.
- Incubate the membranes with primary antibodies overnight at 4°C.
- Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using an ECL substrate and an imaging system.
- Quantify the band intensities using densitometry software and normalize to the total protein or a housekeeping protein like β-actin.

## **Visualization of Pathways and Workflows**





Click to download full resolution via product page

Caption: Experimental workflow for assessing the anti-inflammatory effects of **naringenin chalcone**.





Click to download full resolution via product page

Caption: Naringenin chalcone inhibits LPS-induced inflammatory signaling pathways.



 To cite this document: BenchChem. [Naringenin Chalcone: In Vitro Anti-inflammatory Assay Using RAW 264.7 Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8072539#naringenin-chalcone-in-vitro-anti-inflammatory-assay-using-raw-264-7-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com